5-Bromo-4-chloro-2-ethylpyridine
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Overview
Description
5-Bromo-4-chloro-2-ethylpyridine is a heterocyclic aromatic compound with the molecular formula C₇H₇BrClN. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 5th and 4th positions, respectively, and an ethyl group at the 2nd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-ethylpyridine typically involves halogenation and alkylation reactions. One common method includes the bromination of 4-chloro-2-ethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl-substituted pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products:
- Substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-chloro-2-ethylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-ethylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
4-Bromo-2-chloropyridine: Lacks the ethyl group, leading to different reactivity and applications.
5-Bromo-2-ethylpyridine: Lacks the chlorine atom, affecting its chemical properties and biological activity.
4-Chloro-2-ethylpyridine: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness: 5-Bromo-4-chloro-2-ethylpyridine is unique due to the combined presence of bromine, chlorine, and ethyl substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3 |
InChI Key |
GXIGZJYVEZATEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)Br)Cl |
Origin of Product |
United States |
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